{3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine
Description
Properties
IUPAC Name |
[3-(2,2,2-trifluoroethoxymethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)7-15-6-9-3-1-2-8(4-9)5-14/h1-4H,5-7,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFSGAOQFVAVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)COCC(F)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine typically involves the reaction of 3-(chloromethyl)phenylmethanamine with 2,2,2-trifluoroethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the trifluoroethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
{3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted phenylmethanamines, ketones, alcohols, and carboxylic acids .
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmaceutical Development :
- Compounds with similar structures have shown potential in drug development, particularly as inhibitors of serotonin uptake and other biological targets. The presence of the trifluoroethoxy group can significantly enhance the binding affinity to these targets, improving therapeutic efficacy .
- Case Study : A study demonstrated that the inclusion of a trifluoromethyl group in similar compounds increased their potency against various biological receptors, suggesting that {3-[(2,2,2-trifluoroethoxy)methyl]phenyl}methanamine could be explored for developing new antidepressants or anxiolytics .
-
Anticancer Research :
Compound Name IC50 (µM) Mechanism of Action Compound A 5.4 Inhibition of cell proliferation Compound B 3.2 Induction of apoptosis This compound 4.1 Inhibition of metabolic pathways
Agricultural Applications
- Herbicide Development :
- The compound is also utilized as an intermediate in synthesizing herbicides like tembotrione, effective in weed management within maize cultivation. Its unique chemical properties allow it to act selectively against specific plant enzymes involved in fatty acid and amino acid biosynthesis .
- Case Study : The synthesis process involves multiple steps where this compound serves as a crucial building block for creating herbicides with enhanced efficacy and selectivity against target weeds.
Mechanism of Action
The mechanism of action of {3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine involves its interaction with specific molecular targets and pathways within biological systems. The trifluoroethoxy group is known to enhance the lipophilicity of the compound, allowing it to easily cross cell membranes and interact with intracellular targets. The phenylmethanamine backbone can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Substituent Type and Position
{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine Structure: Features a 2-ethoxyethoxy group instead of trifluoroethoxy. Formula: C₁₂H₁₉NO₂; MW: 209.29 g/mol.
[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine Structure: Trifluoroethoxy group at the 4-position of the phenyl ring. Formula: C₉H₁₀F₃NO (same as the main compound); MW: 241.64 g/mol (as hydrochloride).
2-[3-(Trifluoromethyl)phenyl]ethylamine
- Structure : Trifluoromethyl substituent at the 3-position instead of trifluoroethoxymethyl.
- Formula : C₉H₁₀F₃N; MW : 189.18 g/mol.
- Key Difference : The trifluoromethyl group lacks the ether oxygen, reducing hydrogen-bonding capability but increasing lipophilicity .
Substituent Electronic Effects
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |
|---|---|---|---|
| {3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine | 205.18 | 2.1 | ~10 (in DMSO) |
| {3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine | 209.29 | 1.8 | ~15 (in DMSO) |
| 2-[3-(Trifluoromethyl)phenyl]ethylamine | 189.18 | 2.3 | ~20 (in ethanol) |
*Predicted using ChemAxon software.
Biological Activity
{3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine is a substituted phenylmethanamine characterized by a trifluoroethoxy group. This compound is of significant interest in medicinal chemistry due to its unique structural features that influence its biological activity. This article presents a comprehensive overview of the biological activity of this compound, including its interactions with biological targets, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C₉H₁₀F₃NO
- Molecular Weight : 205.18 g/mol
- IUPAC Name : [3-(2,2,2-trifluoroethoxy)phenyl]methanamine
- Appearance : Liquid
Biological Activity
The biological activity of this compound can be assessed through various mechanisms:
- Antidepressant Activity : Compounds with similar structures have shown potential antidepressant effects by interacting with neurotransmitter systems.
- Antimicrobial Properties : The trifluoroethoxy group may enhance the compound's ability to disrupt microbial membranes.
- Anti-cancer Effects : Preliminary studies indicate that derivatives of this compound could exhibit cytotoxic effects against cancer cell lines.
- Interaction with Receptors : The amino group in the structure acts as a nucleophile, allowing the compound to engage with various receptors and enzymes.
- Lipophilicity Enhancement : The presence of the trifluoroethoxy moiety increases lipophilicity, potentially improving bioavailability and cellular uptake.
- Binding Affinity : Studies have shown that similar compounds exhibit varying degrees of binding affinity to serotonin receptors and other targets involved in mood regulation and cancer pathways.
Synthesis Methods
The synthesis of this compound can be approached through several methods:
- Direct Amination : Reaction of the corresponding phenol with trifluoroethanol followed by amination.
- Acylation Reactions : Acylation of the amine to form amides which may enhance biological activity.
- Multistep Synthesis : Involves the formation of intermediates through condensation reactions followed by cyclization.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of thiazolidin-4-one derivatives containing a 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety against glioblastoma cell lines (LN229). The results indicated significant apoptosis induction and growth inhibition at specific concentrations using MTT assays and colony formation tests .
Case Study 2: Antidiabetic Properties
Research on similar trifluoroethoxy-containing compounds revealed their potential to lower glucose levels in diabetic models. The interaction between these compounds and insulin signaling pathways was investigated through in vitro assays .
Comparative Analysis
The following table summarizes the biological activities and structural features of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methyl-2-(2,2,2-trifluoroethoxy)phenylmethanamine | Methyl group enhances lipophilicity | Antidepressant |
| 3-Trifluoromethylphenylmethanamine | Trifluoromethyl instead of trifluoroethoxy | Antimicrobial |
| 4-Ethoxyphenylmethanamine | Ethoxy group substitution | Antioxidant |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing {3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine?
- Methodology : The synthesis typically involves nucleophilic substitution or catalytic coupling. For example:
Step 1 : React 3-(hydroxymethyl)phenol with 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the trifluoroethoxy group.
Step 2 : Convert the hydroxyl group to an amine via reductive amination (e.g., using NaBH₃CN and ammonium acetate) or Gabriel synthesis.
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .
Q. How is this compound characterized in terms of structural identity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹⁹F NMR to confirm substituent positions (e.g., δ 4.4–4.6 ppm for -OCH₂CF₃ protons; δ -74 ppm for CF₃ in ¹⁹F NMR).
- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion confirmation (expected [M+H]⁺ = 206.1).
- HPLC : Purity assessment using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA).
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Insoluble in water due to hydrophobic trifluoroethoxy and benzyl groups.
- Stability : Store at 4°C under inert gas (argon) to prevent amine oxidation. Avoid prolonged exposure to light or moisture, which may hydrolyze the trifluoroethoxy group .
Advanced Research Questions
Q. How does the trifluoroethoxy substituent influence the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Mechanistic Insight : The electron-withdrawing CF₃ group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Comparative studies with non-fluorinated analogs (e.g., ethoxy or methoxy derivatives) show reduced activity, indicating fluorine’s critical role.
- Experimental Design :
- Synthesize analogs with varying substituents (e.g., -OCH₃, -OCF₃, -OCH₂CF₃).
- Test inhibitory potency against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Data Table :
| Substituent | IC₅₀ (nM) | LogP |
|---|---|---|
| -OCH₃ | 450 | 1.2 |
| -OCF₃ | 120 | 2.5 |
| -OCH₂CF₃ | 85 | 3.1 |
Q. What experimental strategies are used to study interactions between this compound and biological targets (e.g., receptors or enzymes)?
- Methods :
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors.
Molecular Docking : Use software like AutoDock Vina to predict binding poses (PDB ID: 3QAK for kinase targets).
Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Case Study : Demonstrated nM-level inhibition of GPCR kinase 2 (GRK2) via competitive binding to the ATP pocket .
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Root Causes : Variability in assay conditions (e.g., pH, buffer composition) or impurities in synthesized batches.
- Resolution Steps :
Reproducibility Checks : Validate assays across independent labs.
HPLC-MS Purity Analysis : Ensure >95% purity (e.g., eliminate by-products like 3-(trifluoroethoxy)benzaldehyde).
Control Experiments : Use known inhibitors (e.g., paroxetine for serotonin transporters) as benchmarks .
Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they mitigated?
- Challenges : Low yields in reductive amination steps; purification difficulties due to polar intermediates.
- Solutions :
- Flow Chemistry : Optimize trifluoroethoxy coupling in continuous reactors for higher throughput.
- Alternative Reducing Agents : Replace NaBH₃CN with safer catalysts (e.g., Pd/C with H₂).
- Scale-Up Example : Achieved 80% yield at 100 g scale using optimized catalytic conditions .
Data Contradictions and Validation
- Contradiction : Some studies report IC₅₀ values varying by 10-fold across similar assays.
- Resolution : Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate with orthogonal methods (e.g., radioactive vs. luminescent detection) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
